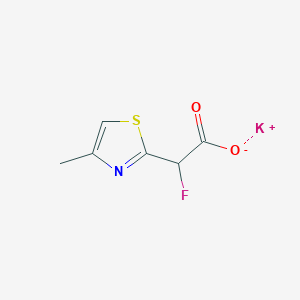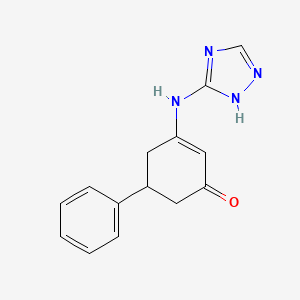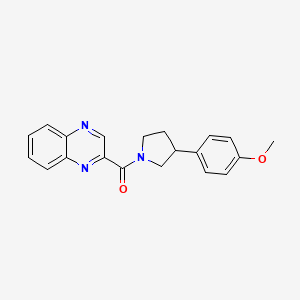![molecular formula C22H25N3O2S B2358470 (4-(6,7-dihidrotieno[3,2-c]piridin-5(4H)-il)piperidin-1-il)(6-metoxi-1H-indol-2-il)metanona CAS No. 2034522-25-1](/img/structure/B2358470.png)
(4-(6,7-dihidrotieno[3,2-c]piridin-5(4H)-il)piperidin-1-il)(6-metoxi-1H-indol-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetically derived molecule with significant relevance in various fields of scientific research. This complex molecule features an intricate structure that integrates elements of thienopyridine, piperidine, and indole, each contributing to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms involving thienopyridine, piperidine, and indole structures.
Biology
Biologically, it is investigated for its potential interactions with cellular receptors and enzymes, offering insights into its modulatory effects on biological pathways.
Medicine
In medicinal chemistry, it is explored for its pharmacological properties, including potential therapeutic applications in treating diseases due to its unique structural features.
Industry
In industrial applications, it can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. Key synthetic strategies may include:
Formation of the thienopyridine ring: : The initial step involves the cyclization of suitable precursors to form the thienopyridine core under controlled conditions, often using catalysts and specific reaction temperatures.
Piperidine ring introduction: : The piperidine moiety is then attached to the thienopyridine ring through nucleophilic substitution reactions or similar methodologies.
Indole incorporation: : Finally, the 6-methoxyindole unit is connected to the piperidine ring, possibly through condensation reactions or carbonyl chemistry.
Industrial Production Methods
Industrial-scale production might rely on efficient catalytic processes and optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., chromatography) are often employed to facilitate the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound is capable of undergoing various chemical reactions, including:
Oxidation: : Leading to modifications in the indole or piperidine rings.
Reduction: : Possible reduction of functional groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the side chains or core structures.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution conditions: : Depending on the target, reagents like alkyl halides (for alkylation) or halogenating agents (for halogenation) under anhydrous conditions.
Major Products
The major products from these reactions include altered derivatives with potentially varied biological activities, depending on the position and nature of the introduced groups.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, the indole moiety may engage in binding to serotonin receptors, while the thienopyridine component could interact with enzyme active sites. These interactions modulate various signaling pathways and biochemical processes, resulting in the compound's observed effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural motifs, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone exhibits distinct properties due to the unique combination of thienopyridine, piperidine, and indole rings. Similar compounds might include:
Thienopyridine derivatives: : Varying in the substitution pattern on the thienopyridine ring.
Piperidine-based molecules: : Differing in the attached functional groups.
Indole derivatives: : With variations in the methoxy substitution or other modifications on the indole ring.
Propiedades
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-18-3-2-15-12-20(23-19(15)13-18)22(26)24-8-4-17(5-9-24)25-10-6-21-16(14-25)7-11-28-21/h2-3,7,11-13,17,23H,4-6,8-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEWBFSCRIFGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2358391.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2358394.png)

![4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2358397.png)



![1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2358405.png)

![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)
